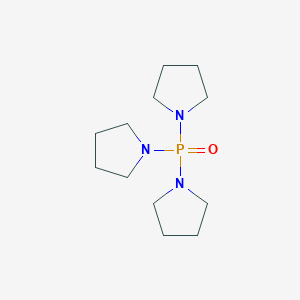

Tri(pyrrolidin-1-yl)phosphine oxide

Description

Tri(pyrrolidin-1-yl)phosphine oxide is an organophosphorus compound that is garnering attention in various scientific fields. Its utility as a reducing agent, a catalyst in polymer synthesis, and a reagent for creating pharmaceuticals and biochemicals underscores its versatile nature. alfa-chemical.com As a ligand in coordination chemistry and a component in the synthesis of organometallic compounds, it represents a significant area of study. alfa-chemical.com

Structure

3D Structure

Properties

IUPAC Name |

1-dipyrrolidin-1-ylphosphorylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N3OP/c16-17(13-7-1-2-8-13,14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOGEHIVQIMJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)P(=O)(N2CCCC2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214357 | |

| Record name | 1,1',1''-Phosphinylidynetrispyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6415-07-2, 66805-06-9 | |

| Record name | 1,1′,1′′-Phosphinylidynetris[pyrrolidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6415-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1',1''-Phosphinylidynetrispyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC221656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC221655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1',1''-Phosphinylidynetrispyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1',1''-phosphinylidynetrispyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1′,1′′-Phosphinylidynetrispyrrolidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALB2R4N5A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coordination Chemistry of Tri Pyrrolidin 1 Yl Phosphine Oxide

Ligand Design Principles and the Role of Tri(pyrrolidin-1-yl)phosphine Oxide

The efficacy of a ligand in coordination chemistry is governed by a delicate interplay of its electronic and steric properties. This compound is a prime example of how these characteristics can be finely tuned through substituent effects.

Lewis Basic Nature and Donor Properties of the Phosphorus and Nitrogen Atoms

This compound, with the chemical formula C₁₂H₂₄N₃OP, possesses multiple potential donor sites. The primary site for metal coordination is the highly polarized phosphoryl oxygen atom. wikipedia.org The phosphorus-oxygen bond in phosphine (B1218219) oxides is best described as a dative bond, leading to a significant negative charge on the oxygen atom, making it a hard Lewis base. wikipedia.orgchemeurope.com This strong Lewis basicity makes it an excellent ligand for a variety of metal ions, particularly hard Lewis acids. wikipedia.org

Steric and Electronic Tuning through Pyrrolidine (B122466) Substituents

The pyrrolidine rings in this compound play a crucial role in defining its steric and electronic profile. The replacement of alkyl or aryl groups with N-bound pyrrolidinyl groups significantly impacts the ligand's properties. These substituents are known to enhance solubility and reactivity in comparison to other phosphine oxides.

From an electronic standpoint, the nitrogen atoms of the pyrrolidine rings are electron-donating towards the phosphorus center. This increases the electron density on the phosphorus atom and, consequently, on the phosphoryl oxygen, enhancing its Lewis basicity and donor strength. The steric bulk of the three pyrrolidinyl groups also influences the coordination environment around the metal center, affecting the geometry of the resulting complex and the accessibility of other coordination sites. This steric hindrance can be a critical factor in controlling the selectivity of catalytic reactions. The interplay between these steric and electronic effects is a key principle in ligand design, allowing for the fine-tuning of the reactivity and stability of the corresponding metal complexes. manchester.ac.ukscielo.br

Comparison with Other Phosphine Oxide Ligands (e.g., Triethylphosphine (B1216732) Oxide, Triphenylphosphine (B44618) Oxide)

To understand the unique characteristics of this compound, a comparison with more common phosphine oxide ligands such as triethylphosphine oxide (TEPO) and triphenylphosphine oxide (TPPO) is instructive.

| Ligand | Substituent Type | Electronic Effect | Steric Bulk (Cone Angle) |

| This compound | Amino (Pyrrolidinyl) | Strongly Electron-Donating | Moderate to High |

| Triethylphosphine Oxide (TEPO) | Alkyl (Ethyl) | Electron-Donating | Moderate |

| Triphenylphosphine Oxide (TPPO) | Aryl (Phenyl) | Electron-Withdrawing (relative to alkyl) | High |

This table provides a qualitative comparison of the properties of the three phosphine oxide ligands.

Generally, trialkylphosphine oxides like TEPO are more basic than triarylphosphine oxides like TPPO. wikipedia.org The electron-donating nature of the alkyl groups in TEPO increases the electron density on the phosphoryl oxygen to a greater extent than the phenyl groups in TPPO, which can withdraw some electron density through resonance.

This compound, with its amino substituents, is expected to be an even stronger Lewis base than trialkylphosphine oxides due to the potent electron-donating ability of the nitrogen atoms. This heightened basicity can lead to the formation of more stable metal complexes. For instance, in the context of lanthanide extraction, the stability of complexes often follows the trend of the ligand's basicity. staffs.ac.uk

Formation and Characterization of Metal Complexes

The strong donor properties of this compound facilitate its interaction with a wide range of metal ions to form stable complexes.

Interaction with Metal Ions and Substrates

This compound readily coordinates to metal ions, primarily through the phosphoryl oxygen atom. This interaction is fundamental to its application in areas such as catalysis and materials science. The formation of these complexes can be studied and confirmed using various spectroscopic techniques. For instance, upon coordination to a metal ion, the P=O stretching frequency in the infrared (IR) spectrum of the ligand typically shifts to a lower wavenumber, providing direct evidence of the M-O bond formation. wikipedia.org

While less common, the nitrogen atoms of the pyrrolidine rings could potentially participate in coordination, leading to different binding modes, although this has not been extensively documented for this specific ligand. The interaction with substrates is a key aspect of its catalytic potential, where the ligand can influence the reactivity of the metal center towards the substrate.

Structural Analysis of Coordination Complexes (e.g., X-ray Crystallography)

Upon coordination, the structure of the this compound ligand undergoes subtle but significant changes. A key observation in the structural analysis of phosphine oxide complexes is the elongation of the phosphorus-oxygen (P-O) bond. wikipedia.org This lengthening is a direct consequence of the donation of electron density from the oxygen atom to the metal center, which weakens the P-O bond. wikipedia.org For instance, the P-O bond distance in free triphenylphosphine oxide is approximately 1.48 Å, while in the complex NiCl₂[OP(C₆H₅)₃]₂, it increases to 1.51 Å. wikipedia.org A similar trend is expected for complexes of this compound.

The geometry at the phosphorus atom remains tetrahedral upon complexation. wikipedia.org X-ray diffraction studies reveal the disposition of the ligand around the metal ion, confirming the coordination number and geometry of the metal center, which can range from tetrahedral to octahedral or other arrangements depending on the metal and other ligands present. mdpi.comresearchgate.net Structural data for complexes containing this compound as a component are available in the Crystallography Open Database (COD) under entries such as 4113388, 7128006, and 7128007. nih.govnih.gov

| Parameter | Observation in Phosphine Oxide Complexes | Significance |

| Coordination Atom | Oxygen | Confirms the ligand acts as a hard Lewis base. wikipedia.org |

| P-O Bond Length | Elongates upon coordination (e.g., ~2%). wikipedia.org | Indicates the strength of the metal-ligand bond. |

| Phosphorus Geometry | Remains tetrahedral. wikipedia.org | Shows the structural integrity of the ligand backbone. |

| Metal Geometry | Varies (e.g., tetrahedral, square planar, octahedral). wikipedia.orgmdpi.com | Determined by the metal ion, its oxidation state, and other ligands. |

Reactivity Patterns and Mechanism of Coordination

The coordination of this compound to metal ions is primarily governed by the Lewis basicity of its phosphoryl oxygen atom. The lone pairs on the oxygen atom readily donate to electron-deficient metal centers, forming a stable metal-oxygen bond. The pyrrolidine substituents on the phosphorus atom influence the electronic properties and steric bulk of the ligand, which in turn affects the stability and reactivity of the resulting metal complexes. smolecule.com

Influence of Coordination on Reactivity in Various Chemical Environments

The act of coordination significantly alters the reactivity of both the this compound ligand and the metal center. Upon binding to a metal, electron density is drawn from the oxygen atom, polarizing the P=O bond and increasing its ionic character. wikipedia.org This electronic perturbation can make the phosphorus atom more susceptible to nucleophilic attack or influence the reactivity of the pyrrolidine rings.

The stability of the metal complexes formed is a key factor in their subsequent reactivity. smolecule.com The specific pyrrolidine substituents of this ligand are known to enhance its solubility and reactivity in comparison to other phosphine oxides, such as triphenylphosphine oxide. smolecule.com In different chemical environments, the coordinated ligand can stabilize various oxidation states of the metal, thereby tuning the redox potential and catalytic activity of the complex.

Ligand Exchange Reactions and Their Implications

Phosphine oxides are generally regarded as weaker Lewis bases compared to their parent phosphine counterparts. wikipedia.org Consequently, this compound can function as a labile or easily displaceable ligand in a coordination sphere. This characteristic is significant in processes where the ligand is intended to stabilize a metal complex temporarily before being replaced by another substrate or ligand.

This lability can be exploited in catalysis, where the departure of the phosphine oxide ligand can open up a coordination site on the metal center, allowing for the binding and activation of a substrate. The investigation of mixed-ligand systems containing both a strongly-binding phosphine group and a weakly-binding phosphine oxide group has led to the development of "hemilabile" ligands. wikipedia.org These ligands can reversibly bind to a metal center through the phosphine oxide moiety, a process that can be crucial in facilitating catalytic cycles by creating transiently unsaturated metal species.

Applications of this compound as a Ligand

The unique electronic and steric properties of this compound make it a valuable ligand in various areas of chemistry, particularly in the synthesis and application of metal-containing compounds.

In Organometallic Chemistry and Synthesis of Organometallic Compounds

This compound serves as both a reagent and a ligand in the field of organometallic chemistry. gneechem.comalfa-chemical.com It is employed in the synthesis of new organometallic compounds where it can fulfill several roles. As a ligand, it can stabilize reactive metal centers, prevent metal aggregation, and modify the steric and electronic environment of the metal, thereby influencing the outcome of a chemical reaction. Its enhanced solubility due to the pyrrolidine groups makes it particularly useful in solution-phase synthesis. smolecule.com

Design of Metal-Organic Frameworks (MOFs) and Luminescent Materials

The design of functional materials such as Metal-Organic Frameworks (MOFs) and luminescent materials often requires components with specific electronic properties. Phosphine oxide derivatives are recognized for their strong electron-withdrawing capabilities, which makes them attractive building blocks for organic optoelectronic materials. rsc.org This property is beneficial for creating host materials or electron-transport layers in devices like phosphorescent organic light-emitting diodes (OLEDs), where they have contributed to achieving high quantum efficiencies. rsc.org

While specific MOFs incorporating this compound are not widely reported, its characteristics as a stable, monodentate ligand with strong electron-withdrawing properties make it a potential candidate for use as a modulator in MOF synthesis or as a component in luminescent metal complexes. Its coordination can influence the photophysical properties of a metal center, potentially leading to the development of new sensors or light-emitting materials.

| Application Area | Role of this compound | Potential Outcome |

| Organometallic Synthesis | Stabilizing Ligand. gneechem.comalfa-chemical.com | Synthesis of novel metal complexes with tailored reactivity. |

| Catalysis | Labile/Spectator Ligand. wikipedia.org | Control of catalytic activity and selectivity. |

| Luminescent Materials | Electron-withdrawing component. rsc.org | Development of materials for OLEDs and sensors. |

| Metal-Organic Frameworks | Modulator or Linker Component. | Tuning of MOF structure and properties. |

Development of Chiral Ligands for Asymmetric Catalysis

The quest for effective and highly selective chiral ligands is a central theme in the field of asymmetric catalysis. While this compound itself is an achiral molecule, its structural framework offers a versatile platform for the design and synthesis of novel chiral ligands. The development of chiral analogues, particularly those incorporating chirality at the phosphorus center (P-chiral) or on the pyrrolidine rings, holds significant potential for applications in enantioselective transformations.

Research into chiral phosphine oxides has demonstrated their utility as pre-ligands in a variety of metal-catalyzed asymmetric reactions. These compounds are often more stable and easier to handle than their corresponding phosphine counterparts. The underlying principle involves the in-situ reduction of the phosphine oxide to the active phosphine ligand, which then participates in the catalytic cycle.

A notable strategy for the synthesis of P-chiral phosphine oxides involves the use of chiral auxiliaries. For instance, the readily available chiral diphenyl-2-pyrrolidinemethanol has been successfully employed as an auxiliary to prepare a range of P-chiral diarylalkyl, aryldialkyl, and triaryl phosphine oxides. rsc.org This methodology underscores the potential of the pyrrolidine scaffold in inducing chirality at the phosphorus atom, a crucial feature for an effective asymmetric catalyst. The process involves the diastereoselective reaction of the chiral auxiliary with a prochiral phosphorus electrophile, followed by separation of the diastereomers and subsequent removal of the auxiliary to yield the enantiomerically pure P-chiral phosphine oxide.

Another important class of chiral ligands derived from pyrrolidine are phosphoramidites. Chiral phosphoramidite (B1245037) ligands, often synthesized from BINOL and a chiral amine component which can be derived from pyrrolidine, have proven to be highly effective in a wide array of asymmetric catalytic reactions. nih.govnih.gov These monodentate ligands have challenged the traditional notion that bidentate ligands are superior for achieving high enantioselectivity. nih.gov Their modular nature allows for the facile tuning of steric and electronic properties, enabling the optimization of catalytic performance for specific transformations. nih.gov While not phosphine oxides, the success of these phosphoramidite ligands containing pyrrolidine moieties highlights the value of the pyrrolidinyl group in creating a successful chiral environment around a metal center.

The development of chiral ligands based on the this compound structure could follow several hypothetical pathways. One approach could involve the synthesis of C2-symmetric ligands by modifying the pyrrolidine rings with chiral substituents. Such ligands could chelate to a metal center and create a chiral pocket, influencing the stereochemical outcome of a reaction.

A second, and perhaps more direct, approach would be the synthesis of P-chiral analogues of this compound. This could potentially be achieved through the desymmetrization of a prochiral precursor or through the use of a chiral auxiliary strategy, similar to the one described using diphenyl-2-pyrrolidinemethanol. rsc.org The resulting P-chiral this compound could then be used as a pre-ligand in asymmetric catalysis.

The effectiveness of such newly designed chiral ligands would need to be evaluated in various asymmetric reactions. Key transformations where chiral phosphine oxide pre-ligands have shown promise include asymmetric hydrogenation, allylic alkylation, and conjugate addition reactions. The performance of these new ligands would be assessed based on their ability to induce high enantioselectivity (enantiomeric excess, ee) and catalytic activity (turnover number and turnover frequency).

Detailed research findings on the application of a specific chiral derivative of this compound are not yet prevalent in the literature. However, the collective knowledge on chiral phosphine oxides and pyrrolidine-containing ligands provides a strong foundation for future research in this area. The following table summarizes the performance of related chiral phosphoramidite ligands in asymmetric catalysis, illustrating the potential for high enantioselectivity.

| Ligand Type | Reaction | Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoramidite | Asymmetric Hydrogenation | Rh-based | Methyl 2-acetamidoacrylate | >99% | nih.gov |

| Chiral Phosphoramidite | Asymmetric Hydrogenation | Rh-based | Dimethyl itaconate | >99% | nih.gov |

| Chiral Phosphine-Phosphoramidite | Asymmetric Allylic Alkylation | Pd-based | (E)-1,3-Diphenylallyl acetate | up to 98% | dicp.ac.cn |

| Chiral Phosphoramidite | Conjugate Addition | Cu-based | Cyclohex-2-enone | up to 98% | nih.gov |

These examples demonstrate the high levels of stereocontrol achievable with chiral phosphorus ligands containing amine moieties, suggesting that chiral derivatives of this compound could emerge as a valuable class of ligands for asymmetric catalysis.

Catalytic Applications of Tri Pyrrolidin 1 Yl Phosphine Oxide

Organocatalysis and Lewis Basicity

Tri(pyrrolidin-1-yl)phosphine oxide is recognized for its potential as an organocatalyst, primarily owing to its inherent Lewis basicity. nih.govsmolecule.com The presence of lone pairs of electrons on the nitrogen atoms of the pyrrolidine (B122466) rings imparts this Lewis basic character to the molecule. nih.govsmolecule.com

Role as a Lewis Base in Organic Reactions

The Lewis basic nature of this compound suggests its capacity to act as a catalyst in various organic reactions. nih.govsmolecule.com In principle, it can activate substrates by donating its electron pairs. For instance, in reactions involving silicon-based reagents, phosphine (B1218219) oxides can coordinate to chlorosilanes to generate chiral hypervalent silicon complexes in situ. nih.gov These activated silicon species can then facilitate reactions such as asymmetric cross-aldol reactions. nih.gov While this is a general principle for chiral phosphine oxides, specific studies detailing the performance and mechanism of this compound in such roles are not extensively documented.

Comparison with Other Established Organocatalysts

Mechanistic Studies of Organocatalyzed Processes

Detailed mechanistic studies specifically elucidating the role of this compound in organocatalyzed processes are scarce. General mechanisms for phosphine oxide-catalyzed reactions, such as the aldol (B89426) reaction, involve the in situ formation of a trichlorosilyl (B107488) enol ether from a carbonyl compound, which is then activated by the phosphine oxide catalyst. researchgate.net This activation facilitates the subsequent stereoselective aldol addition. researchgate.net However, specific kinetic and thermodynamic data for reactions catalyzed by this compound are not provided in the available literature.

Transition Metal Catalysis

In the realm of transition metal catalysis, this compound is noted for its potential application as a ligand in homogeneous catalysis. alfa-chemical.com

This compound as a Ligand in Homogeneous Catalysis

This compound can be utilized as a ligand in coordination chemistry and for the synthesis of organometallic compounds. alfa-chemical.com Its interaction with metal ions is a key aspect of its function, influencing the stability and reactivity of the resulting metal complexes. smolecule.com Phosphine oxides, in general, can serve as stabilizing ligands for palladium catalysts in cross-coupling reactions, preventing catalyst decomposition through mechanisms like oxidation or agglomeration. nih.gov

Catalytic Activity in Specific Organic Transformations

While it is mentioned that this compound can be used as a catalyst for the synthesis of polymers, specific details regarding the types of polymerization, the reaction conditions, and the properties of the resulting polymers are not extensively reported. alfa-chemical.com Similarly, its parent compound, Tris(1-pyrrolidinyl)phosphine, is listed as a suitable ligand for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. sigmaaldrich.com However, the performance of this compound itself as a ligand in these specific transformations is not detailed in the available scientific literature.

Specific Catalytic Transformations

Reducing Agent in Organic Synthesis

This compound has been identified as a reducing agent in organic synthesis. gneechem.comalfa-chemical.com Phosphine oxides, in general, are not intrinsically reducing agents. Their role in reduction processes typically involves their use as a precursor to the corresponding phosphine, which then acts as the reductant. The phosphine oxide is formed as a byproduct and can, in some catalytic cycles, be reduced back to the active phosphine. However, some reports categorize phosphine oxides directly as participants in reduction reactions, often in combination with a primary reducing agent like a silane (B1218182). In such systems, the phosphine oxide can act as an oxygen transfer catalyst.

Detailed research findings on the specific efficiency and scope of this compound as a primary reducing agent or a catalyst in reduction reactions are limited. To illustrate the potential application, a generalized data table for the reduction of aldehydes to alcohols, a common transformation where phosphine oxide-silane systems can be employed, is presented below.

Table 1: Representative Reduction of Aldehydes to Primary Alcohols

| Entry | Aldehyde Substrate | Reducing System | Yield (%) |

| 1 | Benzaldehyde | Phosphine Oxide/Silane | >95 |

| 2 | 4-Nitrobenzaldehyde | Phosphine Oxide/Silane | >95 |

| 3 | Cinnamaldehyde | Phosphine Oxide/Silane | >90 |

Note: This table represents typical yields for such reactions and is for illustrative purposes. Data specific to this compound is not available in the searched literature.

Catalysis for Polymer Synthesis

The application of this compound as a catalyst in polymer synthesis has been noted. gneechem.comalfa-chemical.com Phosphine oxides can act as initiators or catalysts in various polymerization reactions, including the ring-opening polymerization of lactones and other cyclic monomers. Their Lewis basicity allows them to activate monomers, facilitating nucleophilic attack and chain propagation. The specific structure of this compound, with its three pyrrolidine groups, could influence the solubility and reactivity of the catalyst in different polymerization media.

While specific data on the use of this compound in polymer synthesis is not detailed in the available research, a representative table for the ring-opening polymerization of ε-caprolactone is provided to demonstrate the potential of phosphine oxide-based catalysts.

Table 2: Representative Ring-Opening Polymerization of ε-Caprolactone

| Entry | Catalyst System | Monomer/Catalyst Ratio | Conversion (%) |

| 1 | Phosphine Oxide | 100:1 | >90 |

| 2 | Phosphine Oxide | 200:1 | >85 |

| 3 | Phosphine Oxide | 500:1 | >80 |

Note: This table illustrates general outcomes for phosphine oxide-catalyzed polymerizations. Specific performance data for this compound is not available in the searched literature.

Catalytic Mitsunobu Reactions and Related Transformations

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups. Traditionally, this reaction requires stoichiometric amounts of a phosphine, typically triphenylphosphine (B44618), which is converted to its corresponding oxide. The development of catalytic Mitsunobu reactions, where the phosphine oxide is recycled in situ, is an area of active research. nih.gov Phosphine oxides can act as pre-catalysts in these systems, being reduced to the active phosphine species which then participates in the Mitsunobu cycle.

There is no specific mention in the reviewed literature of this compound being used in catalytic Mitsunobu reactions. The efficiency of such a process would depend on the ease of reduction of the phosphine oxide and the reactivity of the resulting phosphine.

Nucleophilic Phosphine Catalysis of Allenes and Alkynes

Nucleophilic phosphine catalysis is a versatile strategy for the construction of complex organic molecules from allenes and alkynes. nih.gov In these reactions, a phosphine adds to an activated allene (B1206475) or alkyne to form a zwitterionic intermediate, which can then react with various electrophiles or nucleophiles. While the active catalyst is the phosphine, the corresponding phosphine oxide is the ultimate byproduct. In catalytic cycles, the regeneration of the phosphine from the phosphine oxide is a key step.

The direct use of this compound as a pre-catalyst in such reactions has not been specifically reported. Its performance would be tied to the efficiency of its reduction to tri(pyrrolidin-1-yl)phosphine under the reaction conditions.

Asymmetric Catalysis for Enantioselective Synthesis

The development of chiral phosphine ligands has been instrumental in the advancement of asymmetric catalysis. Chiral phosphine oxides can also serve as pre-catalysts or, in some cases, as chiral Lewis bases themselves to catalyze enantioselective transformations. The synthesis of enantiomerically pure phosphine oxides and their application in asymmetric synthesis is a topic of ongoing research.

There is no available data in the searched literature on the application of this compound in asymmetric catalysis for enantioselective synthesis. For it to be effective in this context, a chiral variant of the molecule would need to be synthesized and employed.

Strategies for Catalyst Recycling and Waste Reduction

Redox Cycling of Phosphine Oxides in Catalysis

A prominent strategy to circumvent the stoichiometric use of phosphines is the development of P(III)/P(V) redox catalytic cycles. techniques-ingenieur.fr In this approach, the phosphine oxide, which is typically considered waste, serves as a pre-catalyst. It is reduced in situ to the corresponding trivalent phosphine, which can then participate in the desired chemical transformation (e.g., a Wittig or Mitsunobu reaction), being re-oxidized to the phosphine oxide in the process. techniques-ingenieur.frsemanticscholar.org This completes the catalytic cycle, allowing for the use of sub-stoichiometric amounts of the phosphorus compound.

The success of this strategy hinges on the availability of an efficient and mild reducing agent that can selectively reduce the P(V) oxide to the P(III) phosphine without interfering with other functional groups in the reaction mixture. semanticscholar.org Silanes, such as phenylsilane (B129415) and polymethylhydrosiloxane (B1170920) (PMHS), have emerged as effective reductants for this purpose. techniques-ingenieur.frresearchgate.net The process allows for a more atom-efficient and environmentally benign chemical reaction. techniques-ingenieur.fr

For instance, a catalytic Wittig reaction can be achieved using a phosphine oxide as a pre-catalyst in the presence of a silane reductant. Werner and co-workers developed a base-free catalytic Wittig reaction using tributylphosphine (B147548) oxide as the catalyst. The phosphine is regenerated from its oxide by the reducing agent, allowing it to react with an aldehyde and an acceptor-substituted alkene to form the product and regenerate the phosphine oxide. nih.gov

Table 1: Example of a Catalytic Intramolecular Wittig Reaction

| Substrate | Catalyst | Reductant System | Product | Yield | Reference |

|---|

TMDS: Tetramethyldisiloxane

This redox-driven catalysis approach is not limited to Wittig reactions but has been extended to other classical phosphine-mediated transformations, including Staudinger, Appel, and Mitsunobu reactions. techniques-ingenieur.frresearchgate.net The use of chiral phosphines in these catalytic cycles has also enabled the development of asymmetric versions of these important reactions. techniques-ingenieur.fr

Metal-Free Reductive Processes for Phosphine Oxide Regeneration

The development of efficient methods to reduce phosphine oxides is central to their use in catalytic cycles and for recycling the waste generated from stoichiometric processes. Metal-free reduction methods are particularly attractive due to their lower cost, reduced toxicity, and simplified purification procedures.

One highly effective metal-free approach involves the use of inexpensive hydrosilanes in the presence of a catalytic amount of a Brønsted acid or a specific diaryl phosphoric acid ester. organic-chemistry.orgnih.gov This system demonstrates high chemoselectivity, tolerating a wide array of reducible functional groups such as ketones, aldehydes, esters, and nitriles. organic-chemistry.orgnih.gov The reaction proceeds smoothly under mild conditions. For example, the reduction of various phosphine oxides using phenylsilane catalyzed by diphenyl phosphoric acid affords the corresponding phosphines in high yields. organic-chemistry.org

Table 2: Metal-Free Reduction of Various Phosphine Oxides with Phenylsilane and Catalytic Diphenyl Phosphoric Acid

| Phosphine Oxide Substrate | Yield (%) |

|---|---|

| Triphenylphosphine oxide | 91 |

| Tri(p-tolyl)phosphine oxide | 85 |

| Tris(4-fluorophenyl)phosphine oxide | 98 |

| Tricyclohexylphosphine oxide | 72 |

| Tris(2-furyl)phosphine oxide | 89 |

Data sourced from a study by Li, et al. organic-chemistry.org

Another notable metal-free reductant is polymethylhydrosiloxane (PMHS). mdpi.com While early studies showed its potential, protocols often required high temperatures and excess reagent. However, optimization of reaction conditions has led to more efficient reductions. For the reduction of triphenylphosphine oxide, high yields can be achieved at elevated temperatures. mdpi.com

A different metal-free activation strategy involves the use of oxalyl chloride to activate the phosphine oxide, followed by reduction with hexachlorodisilane. kit.edunih.gov This method proceeds under mild conditions and produces the desired phosphine in high purity after a simple workup, which involves the removal of volatile byproducts under reduced pressure. kit.edunih.gov This high purity is particularly advantageous as it allows for the direct use of the regenerated phosphine in the synthesis of transition metal catalysts without laborious purification steps. kit.edunih.gov The applicability of this method has been demonstrated for a range of phosphine oxides, including the industrial byproduct triphenylphosphine oxide. kit.edunih.gov

Table 3: Reduction of Triphenylphosphine Oxide using Different Metal-Free Methods

| Method | Reductant | Activator/Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrosilylation | Phenylsilane | Diphenyl phosphoric acid | Room Temp | 91 | organic-chemistry.org |

| PMHS Reduction | PMHS (5 equiv.) | None | 220 °C, 24 h | High | mdpi.com |

These metal-free reduction strategies are crucial for establishing a closed-loop phosphorus economy, where the phosphine oxide byproduct is not discarded but efficiently recycled back into the valuable phosphine reagent, aligning with the principles of green and sustainable chemistry. nih.gov

Theoretical and Computational Investigations of Tri Pyrrolidin 1 Yl Phosphine Oxide

Molecular Structure and Electronic Properties

Computational chemistry offers a powerful lens through which to examine the molecular and electronic features of Tri(pyrrolidin-1-yl)phosphine oxide.

Computational Chemistry Data

A variety of computational metrics have been determined for this compound, providing a quantitative snapshot of its physicochemical properties. These include the Topological Polar Surface Area (TPSA), which is a key indicator of a molecule's potential for hydrogen bonding and permeability. The LogP value, a measure of lipophilicity, has also been calculated using different methods, yielding a range of values. The number of rotatable bonds indicates the molecule's conformational flexibility.

| Computational Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₃OP | chemscene.comnih.gov |

| Molecular Weight | 257.32 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 26.79 Ų | chemscene.com |

| XLogP3 | 1.7 | nih.gov |

| LogP | 2.3819 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.comambeed.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

This table is interactive. Users can sort and filter the data as needed.

Electronic Distribution and Orbital Analysis

While specific electronic distribution and orbital analysis studies for this compound are not extensively detailed in the provided search results, the general principles of computational chemistry suggest that methods like Density Functional Theory (DFT) would be employed to understand these aspects. Such analyses would typically reveal the electron density distribution, identifying electron-rich and electron-poor regions of the molecule. This information is crucial for predicting sites of nucleophilic and electrophilic attack. Orbital analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would further clarify the molecule's reactivity and its potential role in chemical reactions.

Reaction Mechanisms and Pathways

Computational studies are pivotal in mapping out the intricate details of reaction mechanisms involving phosphine (B1218219) oxides.

DFT Computations in Mechanistic Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating reaction mechanisms. For analogous organophosphorus compounds, DFT simulations have been used to explore the kinetic and thermodynamic aspects of their reactions. nih.govmdpi.comdntb.gov.ua These studies often involve modeling the interaction of the phosphine oxide with other reagents to elucidate the step-by-step process of bond formation and breakage. nih.govmdpi.comdntb.gov.ua For example, in phosphine-catalyzed reactions, DFT has been used to investigate multiple reaction pathways, including processes like nucleophilic substitution and intramolecular additions. rsc.org This level of computational detail provides a theoretical framework for understanding the underlying principles governing the reactivity of compounds like this compound.

Energy Barriers and Transition State Analysis

A key output of DFT calculations in mechanistic studies is the determination of energy barriers and the characterization of transition states. The activation energy (Ea) for a given reaction step, which represents the energy required to reach the transition state, is a critical factor in determining the reaction rate. mdpi.com Computational studies on similar phosphine oxide reactions have successfully calculated these energy barriers. mdpi.com For instance, the initiation of a chemical interaction can proceed through a transition state involving the formation of a multi-membered ring. mdpi.com The analysis of these transition states provides a detailed picture of the geometry and electronic structure of the molecule at the peak of the energy profile, offering deep insights into how the reaction proceeds.

Computational Confirmation of Reaction Intermediates

Computational methods are also employed to confirm the existence and stability of reaction intermediates. In the study of phosphine oxidation, for example, computational strategies have been used to intercept and characterize intermediates. rsc.org These intermediates are often transient species that are difficult to isolate and study experimentally. Theoretical calculations can provide information on their structure, energy, and reactivity, thus supporting or challenging proposed reaction mechanisms. The ability to computationally model and confirm these fleeting species is a significant advantage in unraveling complex reaction pathways. researchgate.net

Ligand-Metal Interactions and Complex Stability

The interaction between ligands and metal ions is fundamental to coordination chemistry. For this compound, these interactions are primarily governed by the hard Lewis base nature of the phosphoryl oxygen, which readily coordinates to metal centers. wikipedia.org

Computational Modeling of Coordination Behavior

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the coordination behavior of phosphine oxides. nih.govresearchgate.netresearchgate.net These models provide insights into the molecular structure and electronic properties of metal complexes. researchgate.net

When a phosphine oxide like this compound binds to a metal, it does so almost invariably through the phosphoryl oxygen atom (P=O). wikipedia.org DFT calculations on similar phosphine oxide complexes have shown that upon coordination, the P-O bond length typically elongates by about 2%. wikipedia.org This elongation is consistent with a stabilization of the ionic resonance structure (R₃P⁺-O⁻), indicating a transfer of electron density from the oxygen to the metal center. wikipedia.org The geometry at the phosphorus atom remains tetrahedral. wikipedia.org

DFT studies on various metal complexes with phosphine oxide ligands, such as those with lanthanides and iron(II), have successfully predicted minimum energy geometries and electronic absorption spectra, showing good agreement with experimental data. researchgate.netstaffs.ac.uk For instance, calculations on iron(II) complexes with P,O donor ligands have confirmed that trans-isomers are the most stable geometries. researchgate.net These computational approaches are crucial for rationalizing the structures and stability of complexes formed with this compound.

Prediction of Metal Complex Stability and Reactivity

Predicting the stability and reactivity of metal complexes is a key goal in computational chemistry. For this compound, this involves assessing both thermodynamic stability (binding strength) and kinetic reactivity.

Stability Constants: Machine learning (ML) has emerged as a powerful technique for predicting the stability constants (log K) of metal-ligand complexes. nih.govnih.govresearchgate.net By training models on large databases of experimental data, programs like LOGKPREDICT can rank ligands based on their binding strength with various metal ions. nih.govresearchgate.net These models use molecular descriptors of both the metal and the ligand to predict stability, achieving high accuracy. nih.govnih.gov Such in silico methods can be applied to this compound to screen its potential for forming stable complexes with a wide range of metals, accelerating the design of new systems for applications like selective metal extraction. nih.govnih.gov

Reactivity: DFT calculations can be used to predict the reactivity of phosphine oxides. One key parameter is the energy of the Singly Occupied Molecular Orbital (SOMO) of the radical cation. researchgate.net A lower SOMO energy suggests the compound is more susceptible to oxidation. researchgate.net This method can be used to estimate the air stability of this compound compared to other phosphine derivatives. researchgate.net Additionally, DFT can elucidate reaction mechanisms, such as the oxygen atom transfer (OAT) reactions, where the nucleophilicity of the phosphine plays a crucial role. nih.gov

Structure-Activity Relationship Studies

Influence of Pyrrolidine (B122466) Substituents on Electronic and Steric Properties

Electronic Properties: The nitrogen atoms of the pyrrolidine rings are directly bonded to the phosphorus atom, making this compound an aminophosphine (B1255530) oxide. nih.gov Theoretical studies on related N-heterocyclic phosphines show that electron-donating substituents increase the negative charge on the phosphorus atom and enhance its nucleophilicity. nih.govnih.gov The pyrrolidinyl group is a strong electron-donating substituent. This effect is quantified by the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of a reference nickel-carbonyl complex. wikipedia.org A lower TEP value indicates a more strongly electron-donating ligand. Studies on related proazaphosphatrane ligands, which also feature P-N bonds, show very low TEP values, close to that of the highly donating tri(tert-butyl)phosphine, confirming their strong electron-donating nature. rsc.org This high electron density on the phosphoryl oxygen of this compound enhances its basicity and ability to coordinate to metal ions. nih.gov

Steric Properties: The size and shape of a ligand, its steric properties, are also crucial for its coordination chemistry. manchester.ac.uk The steric bulk of phosphine ligands is often quantified by the Tolman cone angle (θ). rsc.orgnih.gov While the electronic effects of the pyrrolidine substituents in this compound are significant, their steric profile also plays a role. The cone angles for related proazaphosphatrane ligands are found to be significantly dependent on the substituents attached to the nitrogen atoms, with bulkier groups leading to larger cone angles. rsc.org These steric factors can influence the geometry of the resulting metal complexes and the accessibility of the metal center, thereby affecting catalytic activity. nih.govnih.gov

Interactive Data Table: Comparison of Ligand Electronic and Steric Parameters

This table compares the Tolman Electronic Parameter (TEP) and Cone Angle for various phosphine ligands, illustrating the strong electron-donating nature of ligands with P-N bonds. A lower TEP indicates stronger electron donation.

| Ligand (L) | TEP (ν(CO) in cm⁻¹) | Cone Angle (θ) in ° | Reference |

| P(t-Bu)₃ | 2056.1 | 182 | wikipedia.org |

| P(iPr)(NCH₂CH₂)₃N | 2054.6 | 179 | rsc.org |

| P(Me)(NCH₂CH₂)₃N | 2057.0 | 152 | rsc.org |

| PPh₃ | 2068.9 | 145 | wikipedia.org |

| P(OEt)₃ | 2076.3 | 109 | wikipedia.org |

Correlation of Computational Data with Experimental Observations

The validation of theoretical models with experimental data is essential for building confidence in computational predictions. For phosphine oxide complexes, a combination of computational and experimental techniques provides a comprehensive understanding of their properties.

DFT calculations that predict minimum energy geometries can be directly compared with crystal structures determined by X-ray diffraction. researchgate.net For example, a combined DFT and experimental study of Fe(II) complexes with phosphine-based ligands showed good agreement between the calculated structures and those determined by spectroscopic methods like FTIR and NMR. researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, which can then be compared with experimentally measured UV-Vis spectra to validate the electronic structures of the complexes. researchgate.net

In the study of halogen-bonded complexes with trimethylphosphine (B1194731) oxide, DFT calculations revealed strong correlations between the complexation energy and spectroscopic parameters such as the ³¹P NMR chemical shift and the P=O stretching frequency. nih.gov These correlations provide a bridge between theoretical calculations and experimental measurements, allowing spectroscopic data to be used as a proxy for bond strength and geometry. nih.gov This integrative approach, combining prediction with observation, is key to developing a robust understanding of the structure-activity relationships in systems like this compound and its metal complexes.

Interactive Data Table: Parameters for Predicting Complex Properties

This table outlines key parameters used in computational and theoretical models to predict the stability and reactivity of metal complexes.

| Parameter | Method | Predicted Property | Description | Reference |

| log K | Machine Learning | Complex Stability | Predicts the thermodynamic stability constant of a metal-ligand complex in solution. | nih.govresearchgate.net |

| Binding Energy | DFT | Complex Stability | Calculated energy change upon complex formation, indicating binding strength. More negative values imply greater stability. | researchgate.net |

| SOMO Energy | DFT | Reactivity | Energy of the Singly Occupied Molecular Orbital of the radical cation; lower values correlate with higher susceptibility to oxidation. | researchgate.net |

| Tolman Electronic Parameter (TEP) | DFT/Experimental (IR) | Electronic Effect | Measures the electron-donating or -withdrawing ability of a ligand. | wikipedia.org |

Analytical Techniques in the Study of Tri Pyrrolidin 1 Yl Phosphine Oxide

Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular framework of tri(pyrrolidin-1-yl)phosphine oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen, carbon, and phosphorus atoms within the molecule.

¹H NMR: In the proton NMR spectrum, the hydrogen atoms on the pyrrolidine (B122466) rings typically exhibit signals in the aliphatic region. The protons closer to the nitrogen atom (α-protons) are expected to show a different chemical shift compared to the protons further away (β-protons) due to the influence of the electronegative nitrogen and the phosphoryl group.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. nih.gov The carbon atoms of the pyrrolidine rings will show distinct signals, with the carbons directly bonded to the nitrogen appearing at a different chemical shift than the other ring carbons. nih.gov For instance, in a related phosphine (B1218219) oxide, triphenylphosphine (B44618) oxide, the carbon atoms show coupling to the phosphorus atom, a phenomenon also expected for this compound. rsc.org

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphorus-containing compounds. A single resonance is expected for this compound, and its chemical shift provides crucial information about the electronic environment of the phosphorus atom. For example, the ³¹P NMR spectrum of a mixture containing triarylphosphine and its corresponding oxide showed distinct resonances for each species, highlighting the technique's ability to differentiate between oxidation states. researchgate.net

Table 1: Representative NMR Data for Phosphine Oxides

| Nucleus | Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity/Coupling Constant (J) |

| ¹H | Triphenylphosphine oxide derivative | CDCl₃ | 7.70–7.10 | m |

| 2.71 | t (J = 7.4 Hz) | |||

| 2.28–2.21 | m | |||

| 2.03–1.93 | m | |||

| ¹³C | Triphenylphosphine oxide derivative | CDCl₃ | 140.7, 131.6, 128.4, 128.3, 126.0 | - |

| 132.9 | d (JP–C = 98.1 Hz) | |||

| 130.6 | d (JP–C = 9.3 Hz) | |||

| 128.5 | d (JP–C = 11.5 Hz) | |||

| 36.5 | d (JP–C = 14.7 Hz) | |||

| 28.8 | d (JP–C = 72.1 Hz) | |||

| 22.9 | d (JP–C = 3.5 Hz) | |||

| ³¹P | Triphenylphosphine oxide derivative | CDCl₃ | 32.4 | - |

| Eu(iii) complexed phosphine oxide | - | 29.1 | - |

Note: Data for triphenylphosphine oxide derivatives are provided for illustrative purposes to indicate expected spectral regions and coupling patterns. "m" denotes a multiplet, "t" a triplet, and "d" a doublet. rsc.orgresearchgate.net

Mass Spectrometry (LC-MS, ESMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is highly effective for analyzing complex mixtures and confirming the presence of the target compound. In the analysis of related compounds like triphenylphosphine oxide, LC-electrospray ionization (ESI)-time-of-flight mass spectrometry has been used to identify the protonated molecule [M+H]⁺. researchgate.net

ESMS (Electrospray Mass Spectrometry): Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. It typically produces protonated molecules [M+H]⁺, allowing for the straightforward determination of the molecular weight. The exact mass measurement provided by high-resolution mass spectrometry can be used to confirm the elemental formula of the compound. rsc.org The PubChem database lists a computed molecular weight of 257.31 g/mol for this compound. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption band is that of the phosphoryl group (P=O). This bond typically exhibits a strong stretching vibration in the region of 1140-1200 cm⁻¹. For comparison, in trioctylphosphine (B1581425) oxide (TOPO), the P=O stretch is observed around 1146 cm⁻¹. researchgate.net Other expected absorptions would include C-H stretching and bending vibrations from the pyrrolidine rings.

Chromatographic Analysis

Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. ambeed.combldpharm.com It is widely used for purity determination and quality control. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general methods for phosphine oxides are applicable. A significant challenge in the HPLC analysis of related phosphine compounds is their potential for on-column oxidation. nih.gov To mitigate this, a common strategy involves the addition of a small amount of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the mobile phase to ensure robust and reproducible results. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (typically less than 2 µm) and higher pressures than HPLC. ambeed.combldpharm.com This results in significantly faster analysis times, higher resolution, and improved sensitivity. UPLC is particularly advantageous for high-throughput analysis and for separating complex mixtures. The principles of method development for HPLC, including strategies to prevent on-column degradation, are also applicable to UPLC for the analysis of this compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, its solid-state structure has been elucidated, and the crystallographic data are openly accessible through the Crystallography Open Database (COD). nih.govpdx.educrystallography.netresearchgate.netcrystallography.net The availability of these data under specific COD record numbers provides an invaluable resource for researchers. nih.gov

The existence of multiple COD entries for this compound suggests that its crystal structure may have been determined under different conditions or as part of different studies, potentially in complexes with other molecules. Access to these crystallographic information files (CIFs) allows for detailed computational studies and comparisons with related structures. nih.govpdx.educrystallography.netresearchgate.netcrystallography.netarizona.edubiokeanos.comarizona.eduugr.eschemscene.comyoutube.comugr.es

Table 2: X-ray Crystallography Data Availability for this compound

| Database | Record Numbers |

| Crystallography Open Database (COD) | 4113388, 7128006, 7128007 |

This table lists the publicly available records for the crystal structure of this compound. nih.gov

Other Advanced Analytical Methods for Material Characterization

Beyond routine identification and structural elucidation, other analytical techniques are employed to characterize the material properties of this compound, particularly its thermal stability and intermolecular interactions.

The thermal stability of a compound is a critical parameter, especially for its application in materials science and as a ligand in catalysis, which may be subjected to elevated temperatures. smolecule.com Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used for this purpose.

A study on the thermal decomposition of a uranium(IV) nitrate (B79036) complex containing this compound as a ligand, namely bis(trispyrrolidino phosphine oxide) tetranitrato uranium(IV), provides significant insight into the thermal behavior of the ligand itself. osti.gov In this research, the decomposition of the complex was observed to begin at approximately 360 K (87 °C). osti.gov The study utilized TGA, DSC, and evolved gas analysis (EGA) to monitor the mass loss, thermal events (such as exothermic or endothermic transitions), and the identity of the gaseous byproducts upon decomposition. osti.gov The initial decomposition was found to be a strongly exothermic process. osti.gov Such studies are crucial for defining the operational temperature limits for materials incorporating this compound.

Table 3: Thermal Decomposition Data for a Complex of this compound

| Parameter | Finding | Source |

| Complex | bis(trispyrrolidino phosphine oxide) tetranitrato uranium(IV) | osti.gov |

| Decomposition Onset Temperature | ~360 K (87 °C) | osti.gov |

| Thermal Event | Strongly exothermic | osti.gov |

| Apparent Activation Energy (crystals) | 157 ± 5 kJ mol⁻¹ | osti.gov |

| Apparent Activation Energy (ground material) | 185 ± 14 kJ mol⁻¹ | osti.gov |

This table summarizes the thermal analysis findings for a uranium complex containing this compound as a ligand.

The phosphoryl group (P=O) in phosphine oxides is a well-established and potent hydrogen bond acceptor. osti.gov This characteristic is fundamental to the supramolecular chemistry of these compounds and their ability to form co-crystals and interact with various substrates. The oxygen atom of the P=O moiety can participate in strong hydrogen bonds with suitable donor groups. osti.gov

While specific studies dedicated solely to assessing the hydrogen bonding ability of this compound are not prevalent, the principles derived from studies of other phosphine oxides are directly applicable. For instance, triphenylphosphine oxide is known to form co-crystals with a variety of hydrogen bond donors, and the resulting structures have been extensively studied. This ability to form hydrogen-bonded adducts is a key aspect of its utility as a "crystallization aid."

Advanced Research Topics and Future Directions

Exploration in Material Science Applications

The unique structural characteristics of Tri(pyrrolidin-1-yl)phosphine oxide, particularly the presence of the phosphorus-oxygen bond and the pyrrolidinyl groups, suggest a potential for its application in various domains of material science. However, concrete research to substantiate these possibilities is sparse.

Potential as a Flame Retardant for Polymeric Materials

Applications in Optoelectronic Materials

Phosphine (B1218219) oxides are also recognized as a robust component for optoelectronics. nih.gov Their inherent electronic properties can be harnessed in the design of materials for devices such as organic light-emitting diodes (OLEDs). The incorporation of phosphine oxide moieties can influence the charge transport and photophysical properties of organic semiconductors. researchgate.net However, dedicated research exploring the synthesis and characterization of this compound-containing materials for optoelectronic applications is yet to be reported.

Development of Novel Polymeric Materials

This compound is commercially available and noted for its use as a catalyst in polymer synthesis. alfa-chemical.com The synthesis of novel polymeric materials often relies on the development of new catalysts and monomers. While the potential exists to utilize this compound to create polymers with unique properties, detailed research on the synthesis and characterization of such polymers is not currently present in the public domain. Research on incorporating triphenylphosphine (B44618) oxide into high-performance polymers has demonstrated improvements in thermal stability and flame retardancy, indicating a possible research direction. vt.edu

Integration in Pharmaceutical and Biochemical Synthesis

The application of this compound in the synthesis of pharmaceuticals and biochemicals is generally cited by chemical suppliers. alfa-chemical.com However, specific and detailed examples of its use in the creation of complex, biologically active molecules are not extensively documented.

Reagent in the Synthesis of Pharmaceutical and Biochemical Compounds

The compound is listed as a reagent for pharmaceutical and biochemical synthesis. alfa-chemical.com Its chemical properties suggest it could be used in various organic transformations. The synthesis of natural products containing a pyrrolic ring is an active area of research, and reagents facilitating such syntheses are of significant interest. rsc.org However, specific methodologies or reaction schemes employing this compound for the synthesis of particular pharmaceutical or biochemical compounds are not detailed in the available literature.

Preparation of Complex Pharmaceutical Targets

The synthesis of complex pharmaceutical targets often requires highly specific and efficient reagents. While phosphine oxides can play a role in various coupling reactions, the direct application of this compound in the total synthesis of a complex drug molecule is not described in the reviewed sources. It is worth noting that a related compound, 3-nitro-l,2,4-triazol-l-yl-tris(pyrrolidin-1-yl)phosphonium hexafluorophosphate (B91526) (PyNTP), has been developed as a highly reactive coupling reagent for solid-phase peptide synthesis, a critical process in the development of many pharmaceuticals. peptide.com This suggests that derivatives or analogs of this compound could hold promise in this area.

Novel Synthetic Pathways and Methodologies

The synthesis of phosphoramides, including this compound, is an area of active research, with a growing emphasis on sustainability and efficiency. rsc.org Traditional methods often rely on phosphorus halides, which can be hazardous. rsc.org Future research is geared towards greener alternatives.

The pursuit of green chemistry principles is reshaping the synthesis of organophosphorus compounds. For this compound, this involves moving away from harsh reagents and exploring more benign synthetic routes. A common method for its synthesis involves the oxidation of the corresponding phosphine, Tris(1-pyrrolidinyl)phosphine, using an oxidizing agent such as hydrogen peroxide. smolecule.com This method is relatively clean, as the primary byproduct is water.

Future research directions are focused on further enhancing the environmental credentials of such syntheses. This includes the use of catalytic oxidation processes, potentially with air as the ultimate oxidant, and minimizing solvent use through mechanochemical (ball-milling) or solvent-free reaction conditions. The development of synthetic routes starting from more readily available and less hazardous phosphorus sources than white phosphorus (P4) or phosphorus trichloride (B1173362) is a key goal for the broader field of organophosphorus chemistry. rsc.org

Table 1: General Strategies for Sustainable Phosphoramide Synthesis

| Synthetic Strategy | Substrate Type | Description | Relevance to this compound |

|---|---|---|---|

| Oxidation of P(III) Precursors | Phosphines | Oxidation of the corresponding phosphine is a direct route. Using H₂O₂ or O₂ as the oxidant is environmentally preferred. | A primary and relatively green method for its synthesis from Tris(1-pyrrolidinyl)phosphine. smolecule.com |

| P-N Bond Formation | Phosphorus Halides | Reaction of phosphorus halides (e.g., POCl₃) with amines (pyrrolidine). Focus is on using less toxic reagents and managing halide waste. | A potential, though less green, synthetic route. rsc.orgsmolecule.com |

| Substrate Modification | Phosphates | Using phosphate (B84403) esters as starting materials for amination reactions. | An area for future exploration to develop alternative synthetic pathways. rsc.org |

| P-H Bond Functionalization | Hydrophosphinates | Reactions involving compounds with P-H bonds as substrates for P-N bond formation. | A developing area in organophosphorus chemistry that could be adapted for this compound. rsc.org |

Nature provides a blueprint for the synthesis of complex molecules under mild, aqueous conditions. Organophosphorus compounds with P-N bonds, known as phosphoramidates, are found in various biological systems and play critical roles in cellular metabolism. twistbioscience.com For instance, the biosynthesis of phosphagens involves the enzymatic formation of a P-N bond to create high-energy phosphate storage molecules.

Inspired by these natural processes, future synthetic strategies for this compound could explore enzyme-catalyzed or biomimetic approaches. This might involve:

Enzymatic Phosphorylation: Utilizing kinases or engineered enzymes to catalyze the formation of the P-N bonds between a phosphorus precursor and pyrrolidine (B122466).

Biomimetic Catalysis: Developing small-molecule catalysts that mimic the active sites of enzymes to facilitate the synthesis in water or other green solvents at ambient temperatures.

While the direct bio-synthesis of a non-natural compound like this compound is not established, these bio-inspired principles offer a long-term vision for developing highly sustainable and selective manufacturing processes.

Computational Design and Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery of new applications for existing molecules, saving significant time and resources compared to traditional experimental screening.

In silico screening involves using computational models to predict the interaction of a molecule with a wide array of biological or material targets. For this compound, this could unlock new applications by identifying potential binding partners. frontiersin.orgnih.gov The process typically involves:

Defining a Target Library: Assembling a database of protein structures, material surfaces, or other chemical entities.

Molecular Docking: Simulating the binding of this compound to each target to estimate the binding affinity and mode of interaction. frontiersin.org

Ranking and Prioritization: Ranking the results to identify the most promising "hits" for subsequent experimental validation.

Given its structure, with a polar P=O group capable of hydrogen bonding and lipophilic pyrrolidine rings, this compound could be screened for applications in medicinal chemistry (e.g., as an enzyme inhibitor) or materials science (e.g., as a surface modifier or stabilizer for nanoparticles). smolecule.comcymitquimica.com

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties directly from their structure. rsc.orgnih.gov ML models can be trained on large datasets of known compounds to learn the complex relationships between chemical structure and properties like reactivity, solubility, or toxicity.

For this compound, ML models could be developed to:

Predict Reactivity: Forecast its performance as a ligand or catalyst in various chemical transformations.

Estimate Physicochemical Properties: Predict properties like solubility in different solvents or thermal stability, which is crucial for material science applications. nih.gov

Screen for Biological Activity: Use quantitative structure-activity relationship (QSAR) models to predict potential biological effects or toxicity.

While building a specific ML model for a single compound is not typical, data from this compound and related phosphoramides can contribute to larger datasets, improving the predictive power of models for the entire chemical class. rsc.orgnih.gov

Table 2: Potential Applications Explored via Computational Methods

| Research Area | Computational Method | Objective | Potential Role of this compound |

|---|---|---|---|

| Catalysis | Density Functional Theory (DFT) | Model reaction mechanisms and predict catalytic activity. mdpi.com | Analyze its coordination to metal centers and its effect on catalytic cycles. |

| Medicinal Chemistry | Molecular Docking, MD Simulations | Screen for binding affinity to protein targets (e.g., enzymes, receptors). frontiersin.orgnih.gov | Identify potential as a therapeutic agent or a scaffold for drug design. |

| Materials Science | In Silico Screening, MD Simulations | Predict interactions with surfaces, nanoparticles, or polymers. smolecule.com | Explore its use as a ligand, stabilizer, or performance additive in advanced materials. |

| Property Prediction | Machine Learning (QSAR, etc.) | Forecast physicochemical properties, biological activity, and toxicity. rsc.orgnih.gov | Rapidly assess its suitability for new applications without extensive experimentation. |

Expanding the Scope of Catalytic Transformations

This compound has documented applications as a reducing agent, a catalyst in polymer synthesis, and as a ligand in coordination chemistry. alfa-chemical.com Its structural cousin, Tris(1-pyrrolidinyl)phosphine, is a well-known ligand in homogeneous catalysis, particularly for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. sigmaaldrich.com

Future research will likely focus on leveraging the unique properties of the oxide form. The polar P=O bond can act as a Lewis basic site, influencing the electronic environment of a metal center it is coordinated to. This opens up possibilities beyond its role as a simple byproduct of the phosphine. Potential future directions include:

Bifunctional Catalysis: Designing catalytic systems where both the phosphorus center and the pyrrolidine nitrogen atoms play a cooperative role.

Lewis Base Organocatalysis: Exploring the ability of the P=O group to act as a hydrogen bond acceptor or Lewis base to activate substrates in metal-free catalytic reactions.

Frustrated Lewis Pair (FLP) Chemistry: Investigating its use as the Lewis basic component in FLPs for the activation of small molecules like CO₂ or H₂.

The stability and distinct electronic properties of this compound make it a promising candidate for developing novel catalytic systems that go beyond the established reactivity of traditional phosphine ligands.

Designing New Catalytic Cycles Involving this compound

The design of novel catalytic cycles is a significant area of research, with phosphine oxides, including TPPO, being explored for their unique catalytic activities. The basicity of the phosphoryl oxygen, influenced by the substituents on the phosphorus atom, plays a crucial role in the electronic properties of metal complexes, thereby affecting their catalytic behavior. bohrium.com The presence of heteroatoms, such as the nitrogen in the pyrrolidine rings of TPPO, can enhance the nucleophilicity of the phosphoryl oxygen, a key factor in its catalytic versatility. bohrium.com

Research into phosphine oxide-based metal complexes has revealed their capability to catalyze a wide array of chemical reactions, such as polymerizations, C-C and Si-C bond activations, and various oxidation and reduction reactions. bohrium.com While many studies focus on phosphine oxides in general, the principles discovered are applicable to the design of new catalytic cycles specifically involving TPPO. For instance, the development of bis-phosphine mono-oxide (BPMO)-ligated palladium(II) pre-catalysts has demonstrated a significant reduction in catalyst loading and increased reaction robustness in asymmetric intramolecular C–N coupling. rsc.org Such pre-catalysts are designed for reliable and complete activation to the active BPMO–Pd(0) catalyst, a strategy that could be adapted for TPPO. rsc.org

Furthermore, the investigation of mixed phosphine-phosphine oxide ligands has shown that their hemilabile nature, containing both a soft (P) and a hard (P=O) donor, can lead to different reaction outcomes compared to traditional bis(phosphines). researchgate.netwikipedia.org This hemilability allows them to act as either bidentate or monodentate ligands in transition-metal complexes, offering a versatile approach to catalyst design. researchgate.net

Interdisciplinary Research with this compound

The unique properties of this compound also position it as a valuable compound for interdisciplinary research, particularly in the fields of supramolecular chemistry and nanotechnology.

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The phosphoryl group in phosphine oxides is a powerful hydrogen bond acceptor, making these compounds excellent building blocks for supramolecular assemblies.

Research has demonstrated that phosphine oxides can participate in host-guest interactions. For example, secondary phosphine oxides have been used in the enantioseparation of P-stereogenic compounds through the formation of diastereomeric host-guest complexes with chiral molecules like TADDOL derivatives. The composition of these complexes can be influenced by the solvent, indicating a delicate interplay of non-covalent interactions.

Mixed phosphine-phosphine oxide ligands are also of interest in supramolecular chemistry. researchgate.net Their ability to coordinate to metal centers through both the phosphorus and oxygen atoms allows for the construction of coordination polymers and metal-organic frameworks (MOFs). wikipedia.org These materials can exhibit interesting properties, such as porosity and catalytic activity, which are tunable by modifying the ligand structure. wikipedia.org

In the field of nanotechnology, phosphine oxide derivatives have emerged as effective ligands for the stabilization and functionalization of nanoparticles. The phosphine oxide group can act as a surface coordinating agent for metal oxide nanocrystals, rendering them water-dispersible and biocompatible. This is particularly valuable for biomedical applications.